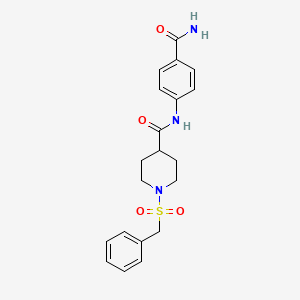![molecular formula C22H23ClN2O3S B11345534 2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11345534.png)
2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est une molécule synthétique avec une structure complexe. Son nom systématique est acide 2-(4-(4-chloro-3-méthylphénoxy)phényl)acétique . Il combine des fragments aromatiques et aliphatiques, ce qui le rend intéressant pour diverses applications.
Méthodes De Préparation
Voies de synthèse::
- Une voie de synthèse implique la chloration du 4-méthylphénol pour former du 4-chloro-3-méthylphénol.
- L'étape suivante est l'éthérification du 4-chloro-3-méthylphénol avec l'acide 2-(4-hydroxyphényl)acétique, conduisant à la formation du composé cible.
- Chloration: Généralement réalisée à l'aide de gaz chlore ou d'agents chlorants.
- Éthérification: Réaction acido-catalysée utilisant l'acide acétique comme solvant.
- Les méthodes de production à l'échelle industrielle peuvent impliquer des procédés en continu ou des réactions discontinues.
- L'optimisation des conditions de réaction garantit un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Réactions::
Oxydation: Le composé peut subir des réactions d'oxydation en raison de son fragment phénolique.
Substitution: Le groupe chloro permet des réactions de substitution.
Estérification: Le groupe acide carboxylique peut réagir avec les alcools pour former des esters.
Oxydation: Agents oxydants comme le permanganate de potassium (KMnO₄).
Substitution: Agents alkylants (par exemple, halogénoalcanes).
Estérification: Estérification acido-catalysée utilisant l'acide sulfurique.
- Oxydation: Formation d'acides carboxyliques ou de dérivés phénoliques.
- Substitution: Dérivés alkylés.
- Estérification: Formation d'ester méthylique.
4. Applications de la Recherche Scientifique
Chimie: Utilisé comme composé modèle pour étudier la réactivité et la sélectivité.
Biologie: Étudié pour son activité biologique potentielle (par exemple, inhibition enzymatique).
Médecine: Recherche sur ses propriétés pharmacologiques (par exemple, effets anti-inflammatoires).
Industrie: Utilisation potentielle dans les produits agrochimiques ou pharmaceutiques.
5. Mécanisme d'Action
- Le mécanisme d'action du composé dépend de ses cibles spécifiques.
- Il peut interagir avec des enzymes, des récepteurs ou des voies cellulaires.
- Des études supplémentaires sont nécessaires pour élucider son mode d'action précis.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying reactivity and selectivity.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research on its pharmacological properties (e.g., anti-inflammatory effects).
Industry: Potential use in agrochemicals or pharmaceuticals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Composés Similaires:
Propriétés
Formule moléculaire |
C22H23ClN2O3S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H23ClN2O3S/c1-14-12-19(8-9-20(14)23)28-15(2)21(26)24-11-10-17-13-29-22(25-17)16-4-6-18(27-3)7-5-16/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,26) |
Clé InChI |
VROSULAGXUFSIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11345469.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11345470.png)
![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345472.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B11345485.png)
![{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11345490.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345491.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B11345504.png)

![2-(2,3-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11345512.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11345518.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11345521.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11345529.png)
